molecular formula C14H13ClO B6380756 2-Chloro-5-(4-ethylphenyl)phenol CAS No. 1089301-23-4

2-Chloro-5-(4-ethylphenyl)phenol

Cat. No.: B6380756
CAS No.: 1089301-23-4
M. Wt: 232.70 g/mol
InChI Key: ZNLYGYAIUHMDIC-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-ethylphenyl)phenol is a phenolic compound featuring a chloro substituent at the 2-position and a 4-ethylphenyl group at the 5-position of the aromatic ring. The ethylphenyl group likely enhances lipophilicity and steric bulk, influencing reactivity and biological activity .

Properties

IUPAC Name

2-chloro-5-(4-ethylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-2-10-3-5-11(6-4-10)12-7-8-13(15)14(16)9-12/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLYGYAIUHMDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685866
Record name 4-Chloro-4'-ethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089301-23-4
Record name 4-Chloro-4'-ethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-ethylphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For example, the displacement of a chlorine atom from a chlorobenzene derivative by an ethyl-substituted phenol under basic conditions can yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar nucleophilic aromatic substitution techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-ethylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the phenyl groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Dechlorinated phenols or modified phenyl derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(4-ethylphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-ethylphenyl)phenol involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit essential enzymes in microorganisms. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences among related compounds:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Applications
2-Chloro-5-(trifluoromethyl)phenol 40889-91-6 -Cl, -CF₃ 206.57 Organic building block
2-Chloro-5-(piperidin-1-ylmethyl)phenol 1881329-82-3 -Cl, -CH₂(piperidine) 225.71 Lab-scale synthesis
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol 1443151-85-6 -Cl, -B(O)(C₄H₁₂) 254.52 Suzuki coupling scaffold
2-Chloro-5-(2-chloro-1-hydroxyethyl)phenol Not specified -Cl, -CH₂CH(OH)Cl 207.05 Intermediate in specialty chemicals
2-Chloro-5-(4-ethylphenyl)phenol Not specified -Cl, -C₆H₄(C₂H₅) ~232.71 (calculated) Hypothetical applications in drug discovery

Physical and Chemical Properties

  • 2-Chloro-5-(trifluoromethyl)phenol: Boiling Point: 87–88 °C at 38 mmHg Density: 1.459 g/mL pKa: ~7.49 (predicted) The electron-withdrawing -CF₃ group increases acidity compared to unsubstituted phenol.
  • This compound: Predicted to have lower acidity than the trifluoromethyl analog due to the electron-donating ethyl group. Higher lipophilicity (logP) due to the 4-ethylphenyl substituent.

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